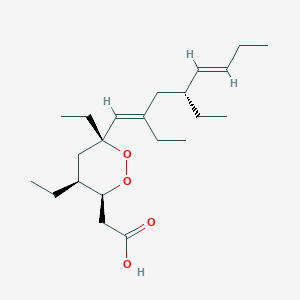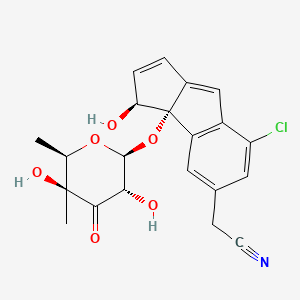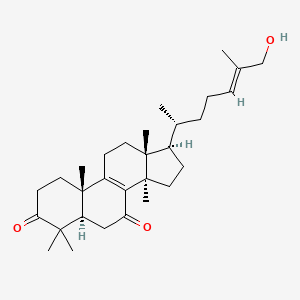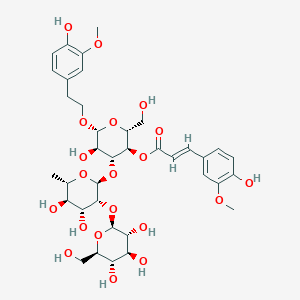
Risedronate sodium hemi-pentahydrate
Overview
Description
Risedronate sodium hemi-pentahydrate is a third-generation bisphosphonate used for the treatment of some forms of osteoporosis and Paget’s disease . It functions by preventing resorption of bone .
Synthesis Analysis
Risedronate sodium can be either a monohydrate containing one molecule of water or a hemi-pentahydrate containing 2.5 molecules of water . The hemi-pentahydrate form has 12.9% water, which equals 0.871 g of anhydrous risedronate sodium per 1.0 g of risedronate sodium hemi-pentahydrate .Molecular Structure Analysis
The empirical formula for risedronate sodium hemi-pentahydrate is C7H10NO7P2Na•2.5H2O . The chemical name of risedronate sodium is [1-hydroxy-2-(3pyridinyl)ethylidene]bis[phosphonic acid] monosodium salt .Chemical Reactions Analysis
Risedronate sodium hemi-pentahydrate poses analytical challenges for reversed-phase (RP) high-performance liquid chromatography (HPLC) due to the presence of two polar phosphonate groups . This makes retention on commonly used RP columns difficult .Physical And Chemical Properties Analysis
The molecular weight of risedronate sodium hemi-pentahydrate is 350.13 .Scientific Research Applications
Treatment of Bone-Resorption Diseases
Risedronate sodium hemi-pentahydrate is a third-generation bisphosphonate, which is 5000 times more potent than a first-generation bisphosphonate . It is one of the most popular first-line drugs available for the prevention and treatment of osteoporosis . This debilitating disease is estimated by the National Osteoporosis Foundation to affect 61 million Americans age 50 and older by 2020 .
Formulation in Tablets for Oral Administration
Risedronate is available as a tablet for oral administration that contains the equivalent of 5, 30, 35, or 75 mg of anhydrous risedronate sodium in the hemi-pentahydrate form . These tablets are used in the treatment of bone-resorption diseases.
Development of Delayed-Release Formulation
In October 2010, a second-generation risedronate in a delayed-release formulation was approved by the U.S. Food and Drug Administration (FDA) . This formulation provides a new method of administration for patients.
Analytical Challenges for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Risedronate poses analytical challenges for RP-HPLC due to the presence of two polar phosphonate groups . This makes retention on commonly used RP columns difficult . The metal chelation property of risedronate can cause poor peak shape and analyte recovery in systems that are not metal-free .
Assay of the Active Pharmaceutical Ingredient (API)
Assay of the API and determining the presence of impurities and other related compounds is critical to ensure the formulation is safe and effective . The U.S. Pharmacopeia (USP) monograph describes an ion chromatography (IC) method to assay risedronate in the drug substance and product .
Potential Attenuation of Pulmonary Emphysema
A recent study explored the potential of nebulizable Risedronate sodium-chitosan (CS) microspheres to induce alveolar macrophage apoptosis . The inhalation of these microspheres was suggested to inhibit airspace enlargement and lung rarefaction after elastase instillation and reduce the macrophage accumulation in alveolar parenchyma . This could be a promising approach for the attenuation of pulmonary emphysema .
Mechanism of Action
Target of Action
Risedronate sodium hemi-pentahydrate primarily targets osteoclasts , which are cells responsible for bone resorption . By inhibiting these cells, it plays a crucial role in maintaining bone metabolism .
Mode of Action
Risedronate sodium hemi-pentahydrate acts as an antiresorptive agent . It has an affinity for hydroxyapatite crystals in bone and binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing risedronic acid which is then taken into osteoclasts by fluid-phase endocytosis .
Biochemical Pathways
The primary biochemical pathway affected by risedronate sodium hemi-pentahydrate is the bone resorption pathway . By inhibiting osteoclast-mediated bone resorption, it modulates bone metabolism and prevents the breakdown of bones .
Pharmacokinetics
It is absorbed in the intestinal tract, and the fraction of the dose absorbed is independent of the dose . The drug is distributed to bone, and the remainder of the dose is excreted in the urine .
Result of Action
The result of risedronate sodium hemi-pentahydrate’s action is the inhibition of bone resorption . This leads to a decrease in bone turnover and an overall increase in bone mass . It is indicated for the treatment of osteoporosis in men, treatment of Paget’s disease, treatment and prevention of osteoporosis in postmenopausal women, and treatment and prevention of glucocorticoid-induced osteoporosis .
Action Environment
The action of risedronate sodium hemi-pentahydrate can be influenced by various environmental factors. For instance, its absorption can be reduced by food or drink intake prior to dosing . Therefore, it is recommended to administer the drug at least 30 minutes before breakfast . Furthermore, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medical conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDYHPNTXOPPO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2Na2O19P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Risedronate sodium hemi-pentahydrate | |
CAS RN |
329003-65-8 | |
| Record name | Risedronate sodium hemi-pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329003658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RISEDRONATE SODIUM HEMI-PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2YAQ274O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula of Risedronate sodium hemipentahydrate, and how is this compound typically produced?
A1: Risedronate sodium hemipentahydrate is represented by the chemical formula C7H10NNaO7P2(H2O)2.5 []. A novel production method utilizes 2-(3-pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid (risedronic acid) and a risedronate aqueous solution to generate the final compound [].
Q2: Are there any analytical techniques used to characterize Risedronate sodium hemipentahydrate?
A2: Yes, powder X-ray diffraction has been used to analyze the structural properties of Risedronate sodium hemipentahydrate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

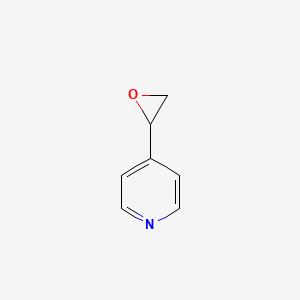
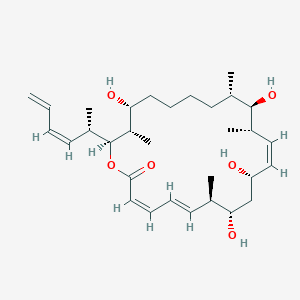

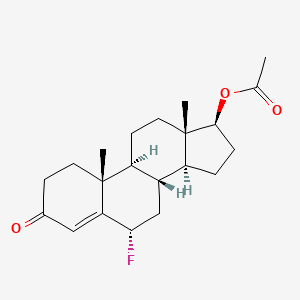

![N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide](/img/structure/B1250830.png)
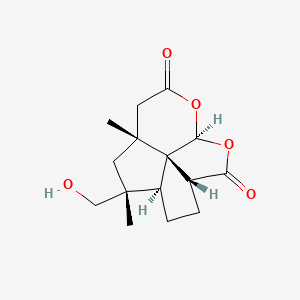

![N-Ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B1250834.png)
![(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1250835.png)
